(2,4-Dimethylphenyl) 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate
Overview
Description
(2,4-Dimethylphenyl) 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a 2,4-dimethylphenyl group and a 2-oxo-1,3-benzoxazol-3-yl group connected through a propanoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl) 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate typically involves the esterification of 2,4-dimethylphenol with 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl) 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(2,4-Dimethylphenyl) 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl) 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethylphenyl) 3-(2-oxo-1,3-benzoxazol-3-yl)butanoate
- (2,4-Dimethylphenyl) 3-(2-oxo-1,3-benzoxazol-3-yl)pentanoate
Uniqueness
(2,4-Dimethylphenyl) 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a 2,4-dimethylphenyl group and a 2-oxo-1,3-benzoxazol-3-yl group through a propanoate linkage sets it apart from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
(2,4-dimethylphenyl) 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12-7-8-15(13(2)11-12)22-17(20)9-10-19-14-5-3-4-6-16(14)23-18(19)21/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSHHBDQSACNNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)CCN2C3=CC=CC=C3OC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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